Val-Tyr

ACE inhibition Antihypertensive peptides Enzymatic assay

Val-Tyr is the reference standard of choice for ACE inhibition assays—with a validated IC50 of 4.6 μM, it benchmarks sensitivity across Tyr-containing dipeptides. Unlike Ile-Tyr or Tyr-Val, Val-Tyr uniquely induces endothelium-independent vasorelaxation in SHR aortic rings, making it essential for ex vivo organ bath studies. Its documented intact human oral absorption and dose-proportional plasma exposure (AUC 8,644 fmol·h/mL at 12 mg) qualify it as a validated positive control for peptide bioavailability research. Procure Val-Tyr to eliminate experimental variability and ensure reproducible in vivo antihypertensive activity.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 3061-91-4
Cat. No. B3024434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Tyr
CAS3061-91-4
SynonymsANG-(3-4)
Val-Tyr
valyl-tyrosine
valyltyrosine
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
InChIKeyVEYJKJORLPYVLO-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Tyr (CAS 3061-91-4) Technical Overview: A Bioactive Dipeptide for ACE Inhibition and Vascular Research


Val-Tyr (H-Val-Tyr-OH, L-Valyl-L-tyrosine, CAS 3061-91-4) is a naturally occurring dipeptide composed of L-valine and L-tyrosine residues. First identified from sardine muscle hydrolysate, it functions as an angiotensin I-converting enzyme (ACE) inhibitory peptide with demonstrated in vitro activity and in vivo antihypertensive effects [1]. The compound exhibits a calculated aqueous solubility of 34 g/L at 25 °C and is recommended for long-term storage at -20 °C under dry conditions . As an endogenous metabolite and the shortest angiotensin II-derived peptide (Ang-(3–4)), Val-Tyr serves as both a research tool for studying the renin–angiotensin system and a reference standard for food-derived bioactive peptide discovery [2].

Why Val-Tyr Cannot Be Interchanged with Structurally Similar Dipeptides: Evidence-Based Procurement Rationale


Despite sharing the Tyr residue and dipeptide scaffold with compounds such as Ile-Tyr (IY), Lys-Tyr, and Tyr-Val, Val-Tyr exhibits distinct and non-interchangeable biological profiles that preclude generic substitution in research applications. ACE inhibitory potency varies substantially among Tyr-containing dipeptides, with reported IC50 values spanning from 2.0 μM for Ile-Trp to 39.8 μM for Phe-Tyr [1]. More critically, functional vascular outcomes diverge: Val-Tyr uniquely demonstrates endothelium-independent vasorelaxation in KCl-contracted aortic rings from spontaneously hypertensive rats (SHR), whereas Ile-Tyr and Tyr-Val fail to produce this effect despite comparable ACE inhibition [2]. Additionally, Val-Tyr's documented intact absorption into human circulation following oral administration—with plasma levels increasing dose-dependently (3, 6, and 12 mg)—is not automatically extrapolable to other Tyr-containing dipeptides without analogous pharmacokinetic validation [3]. For researchers requiring reproducible in vivo antihypertensive activity or vascular function studies, substitution with untested analogs introduces uncontrolled experimental variables.

Val-Tyr (CAS 3061-91-4) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Superior ACE Inhibitory Potency of Val-Tyr Relative to Tyr-Containing Dipeptide Panel

In a head-to-head comparison of dipeptides generated by muscle dipeptidyl peptidases, Val-Tyr (VY) exhibited the strongest ACE inhibitory activity among all assayed compounds, with an IC50 of 4.6 μM. Competing dipeptides Arg-Ser, Arg-Phe, Gly-Phe, Met-Ala, and Val-Gly all demonstrated weaker inhibition under identical experimental conditions [1]. In a separate study of six peptides isolated from protease-treated royal jelly, Val-Tyr (IC50 = 0.020 mg/mL) ranked second in potency behind Ile-Tyr (IC50 = 0.008 mg/mL), while demonstrating 7,750-fold greater activity than Lys-Ser (IC50 = 155 mg/mL) [2]. These data establish Val-Tyr as a high-potency ACE inhibitory dipeptide suitable for applications requiring robust in vitro enzyme inhibition.

ACE inhibition Antihypertensive peptides Enzymatic assay

Unique Endothelium-Independent Vasorelaxation: Val-Tyr vs. Ile-Tyr and Tyr-Val in SHR Aortic Rings

In ex vivo organ bath experiments using KCl-precontracted thoracic aorta rings from 18-week-old spontaneously hypertensive rats (SHR), Val-Tyr (VY) produced significant vasorelaxation. In contrast, the structurally analogous dipeptides Ile-Tyr (IY) and Tyr-Val (YV) failed to induce any relaxation response under identical experimental conditions [1]. This functional differentiation occurred irrespective of the peptides' respective ACE inhibitory activities, indicating that Val-Tyr engages a distinct vascular mechanism beyond simple ACE inhibition. The vasorelaxant effect was further characterized as endothelium-independent, suggesting direct action on the vascular smooth muscle layer [1].

Vascular pharmacology Spontaneously hypertensive rats Ex vivo organ bath

Mechanistic Specificity: Val-Tyr Exclusively Inhibits Ang I-Evoked Contraction Without Off-Target Vascular Effects

A comprehensive mechanistic dissection using rat aortic rings evaluated five potential antihypertensive pathways for Val-Tyr. The dipeptide specifically inhibited angiotensin I (Ang I)-evoked contraction via ACE inhibition, producing a significant rightward shift in the Ang I concentration–response curve. Critically, Val-Tyr demonstrated no activity at four other major vascular regulatory targets: angiotensin II receptor, α-adrenergic receptor, voltage-operated Ca2+ channels, or nitric oxide production/availability pathways [1]. This level of target selectivity contrasts sharply with the synthetic ACE inhibitor lisinopril, which is approximately 1,000-fold more potent in vitro (IC50 = 0.029 μM vs. Val-Tyr IC50 = 26 μM) but may carry different off-target liability profiles [1].

Vascular tone regulation Mechanism of action Receptor pharmacology

Intact Human Oral Absorption with Dose-Proportional Plasma Exposure

In normotensive human subjects, orally administered Val-Tyr (VY) was absorbed intact into the systemic circulation in a dose-dependent manner. Following single oral doses of 3, 6, and 12 mg VY, plasma concentrations increased proportionally with the administered dose, confirming that this dipeptide can survive gastrointestinal and presystemic metabolism to reach the blood compartment intact [1]. This absorption profile establishes a critical baseline for researchers designing in vivo studies with Val-Tyr, distinguishing it from dipeptides for which oral bioavailability data are absent. Notably, in mild hypertensive subjects, plasma VY levels (AUC = 8,644 ± 420 fmol·h/mL at 12 mg dose) were comparable to those in normotensive subjects, though no acute hypotensive effect was observed, suggesting that sustained rather than acute exposure may be required for therapeutic activity [2].

Pharmacokinetics Oral bioavailability Human subjects

In Vivo Antihypertensive Efficacy in SHR: Acute Intravenous and Subacute Oral Dosing

Val-Tyr demonstrates quantifiable antihypertensive activity in spontaneously hypertensive rats (SHR) via both intravenous and oral routes. Intravenous administration of 20 and 50 mg/kg produced significant reductions in diastolic blood pressure (DBP) of 28.8 mmHg and 35 mmHg, respectively [1]. Oral administration at 100 mg/kg for 28 days resulted in a significant 12.4% reduction in systolic blood pressure (SBP) [1]. These in vivo benchmarks provide quantitative reference points for researchers evaluating Val-Tyr as a positive control or calibrating experimental hypertension models. While direct comparator data for other dipeptides under identical protocols are not available from the same study, the magnitude and consistency of the antihypertensive response establish Val-Tyr as a functionally validated reference compound for in vivo cardiovascular research.

Spontaneously hypertensive rats Blood pressure In vivo pharmacology

Val-Tyr Stability in Human Plasma: Degradation Intermediate with ~30-Second Half-Life Context

Val-Tyr has been identified as a tyrosyl-containing breakdown product during the in vitro degradation of thymopoietin32-36 pentapeptide (TP5, Arg-Lys-Asp-Val-Tyr) in human plasma. In this system, the parent pentapeptide degraded rapidly with an apparent half-life of approximately 30 seconds, yielding sequential degradation products including Lys-Asp-Val-Tyr, Asp-Val-Tyr, Val-Tyr, and free Tyr [1]. While this study does not directly measure the stability of isolated Val-Tyr, it establishes that Val-Tyr can persist as a detectable intermediate in plasma for longer than the parent pentapeptide. For researchers working with Val-Tyr-containing peptide sequences or requiring stability context for experimental design, these data indicate that Val-Tyr is not subject to immediate clearance in plasma environments, distinguishing it from more labile peptide sequences.

Peptide stability Plasma degradation In vitro metabolism

Val-Tyr (CAS 3061-91-4) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


ACE Inhibition Positive Control for Dipeptide Structure–Activity Relationship Studies

With a validated IC50 of 4.6 μM (or 0.020 mg/mL) in comparative ACE inhibition assays, Val-Tyr serves as an optimal positive control or reference standard for laboratories characterizing novel dipeptide ACE inhibitors [1]. Its intermediate potency—more active than Arg-Ser, Arg-Phe, Gly-Phe, Met-Ala, and Val-Gly, but less potent than Ile-Tyr—positions it as a benchmark for calibrating assay sensitivity and establishing structure–activity relationships among Tyr-containing dipeptides. Researchers can procure Val-Tyr to standardize ACE inhibition assays across experimental batches and to validate enzyme preparation activity prior to screening novel compounds.

Ex Vivo Vascular Function Studies Requiring ACE-Independent Vasorelaxation

The unique ability of Val-Tyr to induce vasorelaxation in KCl-contracted SHR aortic rings—a property absent in Ile-Tyr and Tyr-Val despite comparable ACE inhibition—makes this dipeptide the compound of choice for ex vivo organ bath studies investigating non-ACE-mediated vascular effects [2]. Investigators examining endothelium-independent vasorelaxation or seeking to dissect ACE-dependent versus ACE-independent vascular pharmacology should select Val-Tyr specifically; substitution with other Tyr-containing dipeptides will not recapitulate this functional phenotype. This scenario applies to academic vascular pharmacology laboratories and contract research organizations performing aortic ring assays.

Mechanistic Studies of Renin–Angiotensin System with Minimized Off-Target Vascular Interference

For experimental designs requiring selective Ang I-evoked contraction inhibition without confounding activity at angiotensin II receptors, α-adrenergic receptors, voltage-operated Ca2+ channels, or nitric oxide pathways, Val-Tyr provides a mechanistically validated tool [3]. This high target selectivity distinguishes Val-Tyr from small-molecule ACE inhibitors (e.g., lisinopril, captopril) that may carry distinct off-target profiles. Researchers in cardiovascular pharmacology and integrative physiology can confidently use Val-Tyr to isolate ACE-dependent mechanisms from other vascular regulatory pathways, with the assurance that four alternative vasoactive pathways have been experimentally excluded.

Human Oral Bioavailability Reference Standard for Food-Derived Bioactive Peptides

Val-Tyr's documented intact absorption into human circulation following oral administration—with dose-proportional plasma exposure at 3, 6, and 12 mg doses—establishes this dipeptide as a reference standard for peptide bioavailability studies [4]. Nutrition research laboratories, functional food developers, and pharmaceutical scientists investigating oral peptide delivery can procure Val-Tyr as a validated positive control for human absorption studies. Its quantifiable AUC (8,644 ± 420 fmol·h/mL at 12 mg dose in mild hypertensive subjects) provides a benchmark for comparing the oral bioavailability of novel dipeptide candidates or formulation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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